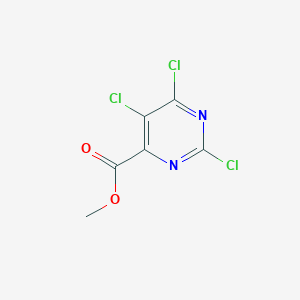

Methyl 2,5,6-trichloropyrimidine-4-carboxylate

Descripción general

Descripción

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a pyrimidine derivative, a class of compounds known for their aromatic heterocyclic structure containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives have a wide range of applications in pharmaceuticals, agriculture, and materials science due to their diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5,6-trichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,5,6-trichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- Methyl 2,5,6-trichloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antiviral agents and anticancer drugs. For instance, studies have shown that this compound can be modified to enhance its efficacy against specific viral strains and tumors .

-

Antiviral Activity

- Recent research indicates that this compound exhibits antiviral properties. It has been tested against several viral strains, demonstrating significant inhibitory effects. The compound's mechanism of action involves interference with viral replication processes.

-

Antitumor Effects

- The compound has also been implicated in antitumor activities. Various derivatives have shown promising results in preclinical studies, suggesting their potential use in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the methyl group can enhance biological activity against cancer cells .

Case Studies

- Antiviral Research

- Anticancer Studies

Mecanismo De Acción

The mechanism of action of methyl 2,5,6-trichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the structure of the derivative formed .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,5,6-Tetrachloropyrimidine

- 2,4,5-Trichloropyrimidine

- 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

- 2,4,5-Trichloro-6-methylpyrimidine

Uniqueness

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the ester group. This structure imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Actividad Biológica

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the pyrimidine family, which is well-known for its role in various biological processes. Pyrimidines are heterocyclic compounds that can influence numerous biochemical pathways and cellular functions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The exact mechanism involves interference with nucleic acid synthesis or enzyme inhibition critical for microbial survival.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, it has shown promising results in inhibiting tumor growth in animal models and selectively targeting cancer cells while sparing normal cells .

3. Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and reduce inflammation-related signaling pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Experimental Data

Biochemical Pathways

The compound interacts with several key biochemical pathways:

- Nucleic Acid Synthesis : By inhibiting enzymes involved in DNA replication and repair.

- Apoptosis Pathway : Induction of apoptotic markers such as caspases.

- Inflammatory Response : Modulation of NF-kB pathway leading to decreased expression of inflammatory mediators.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : May exhibit beneficial effects such as anti-inflammatory properties.

- High Doses : Can lead to cytotoxicity in both cancerous and normal cells.

Transport and Distribution

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Cellular Uptake : Mediated by specific transporters that facilitate its entry into cells.

- Subcellular Localization : Predominantly localized in the cytoplasm where it exerts its effects on various intracellular targets.

Propiedades

IUPAC Name |

methyl 2,5,6-trichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFOOGACHSHHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289797 | |

| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-85-5 | |

| Record name | 89284-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.